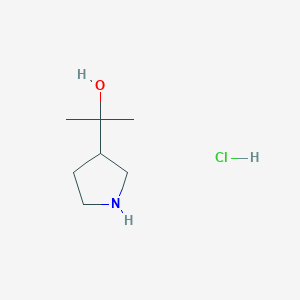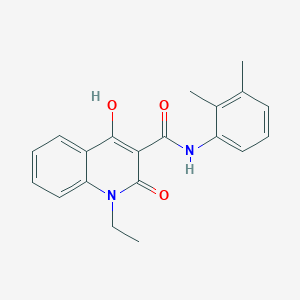![molecular formula C25H26N4O6S B2770302 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide CAS No. 1112014-98-8](/img/structure/B2770302.png)
2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26N4O6S and its molecular weight is 510.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown the effectiveness of acetamide derivatives as corrosion inhibitors. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have demonstrated promising results in preventing corrosion on steel surfaces in acidic and oil medium environments, highlighting their potential industrial applications in protecting metal surfaces (Yıldırım & Çetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Derivatives of benzothiazolinone acetamide have been studied for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light-harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic cells. Furthermore, molecular docking studies have revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).
Antimicrobial Activity
Synthesis and QSAR studies have identified several acetamide derivatives, including 4-oxo-thiazolidines and 2-oxo-azetidines, as potential antibacterial agents. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, contributing to the development of new antimicrobial treatments (Desai et al., 2008).
Insecticidal Applications
The use of certain acetamide derivatives in the synthesis of innovative heterocycles has been investigated for insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals aimed at pest control, showcasing the versatility of acetamide derivatives in various domains (Fadda et al., 2017).
Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives has led to the exploration of their antioxidant activity. Coordination complexes constructed from these derivatives have demonstrated significant antioxidant properties, offering potential for their use in medical and cosmetic applications to counter oxidative stress (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
7-(3-methoxypropyl)-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-15(2)34-17-7-5-16(6-8-17)23-27-22(35-28-23)13-36-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)9-4-10-31-3/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHEZKNKKVGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)

![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)
![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)


![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)
